molecular formula C11H15NO B12950305 (R)-(2-(Pyrrolidin-2-yl)phenyl)methanol

(R)-(2-(Pyrrolidin-2-yl)phenyl)methanol

Cat. No.: B12950305
M. Wt: 177.24 g/mol
InChI Key: DIRPYSXHYYRYHP-LLVKDONJSA-N
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Description

(R)-(2-(Pyrrolidin-2-yl)phenyl)methanol is a chiral pyrrolidine derivative serving as a versatile building block in medicinal chemistry and pharmacology research. Compounds based on the pyrrolidine scaffold, particularly those with defined stereocenters, are recognized for their significant biological activity and potential interactions with the central nervous system (CNS) . Research into analogous pyrrolidinemethanol structures indicates their value as key intermediates in the synthesis of more complex molecules that exhibit potent effects in preclinical models, including antiseizure and antinociceptive activities . The specific stereochemistry of the compound is critical for its application in asymmetric synthesis and for exploring structure-activity relationships (SAR), as the configuration of chiral centers can profoundly influence binding affinity and selectivity toward biological targets . As a synthon derived from chiral pools like proline or pyroglutamic acid, this compound provides researchers with a valuable starting point for developing novel therapeutic candidates for conditions such as epilepsy and neuropathic pain . Its mechanism of action, when incorporated into larger bioactive molecules, is often linked to modulation of neuronal targets, making it a compound of interest for advanced neuroscientific and drug discovery programs .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

[2-[(2R)-pyrrolidin-2-yl]phenyl]methanol

InChI

InChI=1S/C11H15NO/c13-8-9-4-1-2-5-10(9)11-6-3-7-12-11/h1-2,4-5,11-13H,3,6-8H2/t11-/m1/s1

InChI Key

DIRPYSXHYYRYHP-LLVKDONJSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=CC=CC=C2CO

Canonical SMILES

C1CC(NC1)C2=CC=CC=C2CO

Origin of Product

United States

Preparation Methods

Chiral Reduction of Ketone Precursors

A common approach involves the stereoselective reduction of a corresponding ketone intermediate, (R)- or (S)-phenyl(pyrrolidin-2-yl)ketone, to the target alcohol.

  • Starting Materials: Phenyl-substituted pyrrolidine ketones.
  • Reducing Agents: Sodium borohydride or catalytic hydrogenation.
  • Catalysts: Chiral ligands or metal catalysts (e.g., palladium on carbon) to ensure enantioselectivity.
  • Reaction Conditions: Controlled temperature and solvent systems (e.g., methanol, ethanol mixtures).
  • Outcome: High enantiomeric excess (>98% ee) of the desired (R)-alcohol.

This method is scalable and commonly used in industrial settings due to its efficiency and selectivity.

Chiral Auxiliary-Assisted Alkylation

Another method involves the use of chiral auxiliaries to control stereochemistry during the alkylation step:

  • Procedure: (2S)-pyrrolidine derivatives protected with groups like Boc are alkylated with benzyl electrophiles.
  • Stereochemical Control: The chiral auxiliary directs the formation of the desired stereocenter.
  • Post-Reaction: Deprotection and salification with hydrochloric acid yield the hydrochloride salt.
  • Monitoring: Reaction progress is tracked by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), with chiral HPLC confirming enantiomeric purity.

Hydrogenation of Pyrroline Precursors

Hydrogenation of pyrroline derivatives is a related approach for preparing chiral pyrrolidines, which can be further functionalized to the target compound:

  • Catalysts: Platinum-based catalysts such as platinum (IV) oxide or 5% Pt on carbon.
  • Solvents: Alcohol mixtures, typically ethanol and methanol in ratios of 2:1 to 3:1 (v/v).
  • Conditions: Ambient temperature hydrogenation.
  • Purification: Catalyst removal by filtration and recrystallization to enhance optical purity.
  • Optical Purity: Achievable enantiomeric excess of at least 50% ee, which can be improved by further processing.

Though this method is more commonly applied to related pyrrolidine derivatives, it informs the preparation of chiral pyrrolidine intermediates for subsequent functionalization.

Step Conditions/Notes Purpose/Outcome
Chlorination (if applicable) Use of chlorinating agents to introduce Cl atom Intermediate formation for further steps
Chiral Reduction NaBH4 or catalytic hydrogenation; chiral ligands Stereoselective reduction to alcohol
Amination Introduction of amino group if needed Formation of pyrrolidine ring
Salification Reaction with HCl in polar solvents (e.g., methanol) Formation of hydrochloride salt for stability
Purification Recrystallization, chromatography High purity and enantiomeric excess

To confirm the structure and stereochemistry of (R)-(2-(Pyrrolidin-2-yl)phenyl)methanol, the following methods are standard:

Method Key Reagents/Catalysts Advantages Limitations Typical Yield & Purity
Chiral Reduction of Ketone NaBH4, Pd/C, chiral ligands High stereoselectivity, scalable Requires chiral catalyst >90% yield, >98% ee
Chiral Auxiliary-Assisted Alkylation Boc-protected pyrrolidine, benzyl electrophiles Excellent stereocontrol Multi-step, requires auxiliary removal High yield, high enantiopurity
Hydrogenation of Pyrroline PtO2 or 5% Pt-C, EtOH/MeOH Simple, scalable Moderate optical purity initially ~50% ee, improved by recrystallization
  • The stereoselective synthesis of this compound is critical for its biological activity and application as a chiral building block.
  • Industrial processes optimize reaction conditions to maximize yield and enantiomeric purity, often employing catalytic hydrogenation and chiral reduction techniques.
  • The hydrochloride salt form is preferred for enhanced solubility and stability in pharmaceutical and research applications.
  • Advanced methods such as dynamic kinetic resolution and crystallization-induced asymmetric transformation are under investigation to further improve enantiomeric purity on a large scale.

Chemical Reactions Analysis

Types of Reactions

®-(2-(Pyrrolidin-2-yl)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The phenyl group can undergo substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

®-(2-(Pyrrolidin-2-yl)phenyl)methanol has several scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ®-(2-(Pyrrolidin-2-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Stereochemical Variants

  • (S)-Phenyl[(2S)-pyrrolidin-2-yl]methanol hydrochloride (CymitQuimica ): Structure: Differs in stereochemistry (S-configuration at pyrrolidine). Impact: Enantiomers often exhibit divergent biological activities due to receptor-binding specificity. The hydrochloride salt enhances solubility compared to the free base.

Substituent Modifications on the Phenyl Ring

  • 2-(5-Fluoro-2-(pyrrolidin-2-yl)phenyl)-3-(trifluoromethyl)pyridine (Organon ): Structure: Replaces hydroxymethyl with trifluoromethylpyridine; adds a fluorine substituent. Impact: The electron-withdrawing trifluoromethyl group increases lipophilicity and metabolic stability. Fluorine enhances binding affinity in some therapeutic contexts.

Ring Size and Heteroatom Variations

  • (R)-(1-Methylpiperidin-2-yl)methanol (CAS 68474-13-5 ): Structure: Piperidine (6-membered ring) instead of pyrrolidine (5-membered). Impact: Larger ring size alters conformational flexibility and basicity (pKa ~11 for piperidine vs. ~10 for pyrrolidine).

Functional Group Comparisons

  • (R)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol (CAS 948595-00-4 ): Structure: Two 3,5-bis(trifluoromethyl)phenyl groups attached to the methanol carbon.

Tabulated Comparison of Key Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological/Physicochemical Notes Reference
(R)-(2-(Pyrrolidin-2-yl)phenyl)methanol C₁₁H₁₅NO 177.24 Hydroxymethyl, R-pyrrolidine Intermediate, hydrogen-bond donor
(S)-Phenyl[(2S)-pyrrolidin-2-yl]methanol HCl C₁₂H₁₆ClNO 237.72 S-configuration, hydrochloride salt Enhanced solubility
(R)-Bis(3,5-(CF₃)₂Ph)(pyrrolidin-2-yl)methanol C₂₀H₁₆F₁₂N₂O 576.34 Trifluoromethyl groups Increased acidity, steric hindrance
Vibegron Impurity B C₁₈H₂₂N₂O 282.38 4-Aminobenzyl substituent Pharmacokinetic modulation
(R)-(1-Methylpiperidin-2-yl)methanol C₇H₁₅NO 129.20 Piperidine ring Higher basicity, conformational flexibility

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